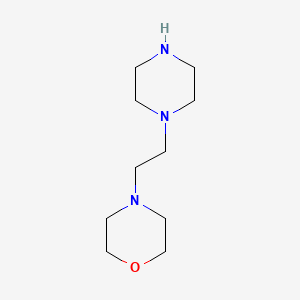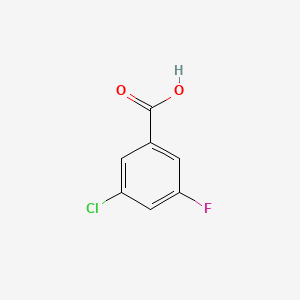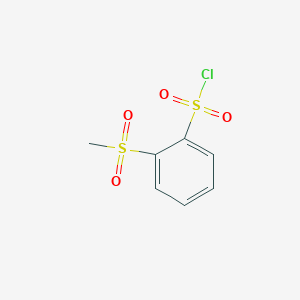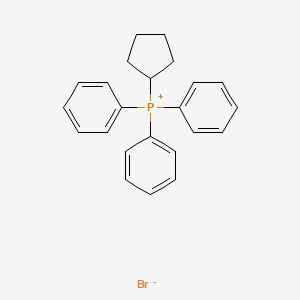
环戊基三苯基膦溴化物
描述
Cyclopentyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-52-0 . It has a molecular weight of 411.32 . The IUPAC name for this compound is cyclopentyl (triphenyl)phosphonium bromide .
Molecular Structure Analysis
The InChI code for Cyclopentyltriphenylphosphonium bromide is1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure.
科学研究应用
-
Organic Synthesis and Organometallic Reactions
- Cyclopentyltriphenylphosphonium bromide can be used in organic synthesis and organometallic reactions . This includes functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .
- The outcomes of these reactions can vary widely, but they often result in the formation of new organic compounds or metal complexes .
-
Material Science
- In material science, this compound could potentially be used in the synthesis of new materials .
- The methods of application would likely involve mixing the reagent with other substances under controlled conditions to form the desired material .
- The outcomes could include the creation of new materials with unique properties .
-
Functional Group Interconversions
-
Heterocycle Synthesis
- Cyclopentyltriphenylphosphonium bromide can be used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements.
- The methods of application would likely involve mixing the reagent with other substances under controlled conditions to form the desired heterocycle .
- The outcomes could include the creation of new heterocyclic compounds with unique properties .
-
Metal Complexes and Their Application in Synthesis
- This compound can be used in the synthesis of metal complexes and their application in synthesis .
- The methods of application would likely involve mixing the reagent with a metal under controlled conditions to form the desired metal complex .
- The outcomes could include the creation of new metal complexes with unique properties .
-
Total Synthesis of Natural Products
- Cyclopentyltriphenylphosphonium bromide can be used in the total synthesis of natural products . This involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors.
- The outcomes of these syntheses can vary widely, but they often result in the formation of complex organic molecules that are identical to natural products .
安全和危害
Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371008 | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyltriphenylphosphonium bromide | |
CAS RN |
7333-52-0 | |
| Record name | Cyclopentyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

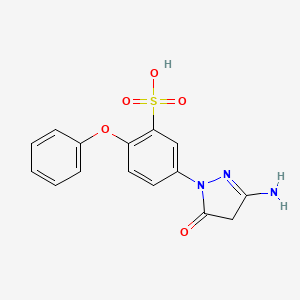
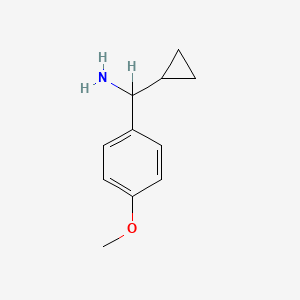

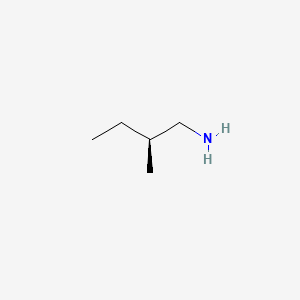
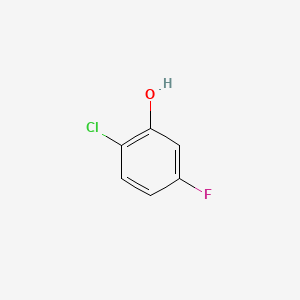

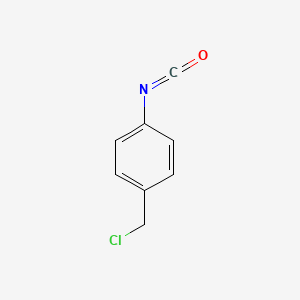
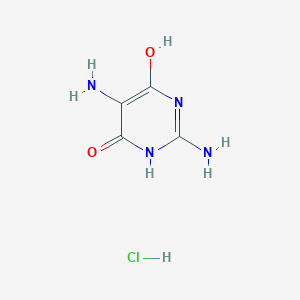
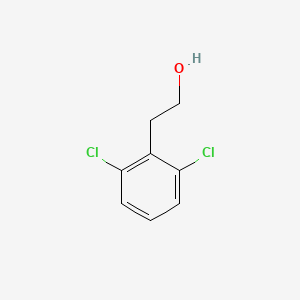
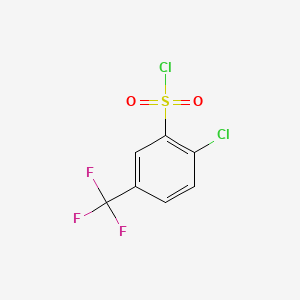
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
